Structure Elucidation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide
Structure Elucidation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide
This guide provides a comprehensive technical overview of the structure elucidation of the organic compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthetic pathway and the analytical techniques required to unequivocally confirm the molecular structure of this compound, emphasizing the "why" behind the experimental choices.
Introduction and Significance
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a substituted α-bromoacetophenone. This class of compounds is of significant interest in organic synthesis, serving as versatile building blocks for the preparation of a wide array of heterocyclic compounds and other complex organic molecules. The presence of a bromine atom at the alpha position to the carbonyl group makes it a potent electrophile, susceptible to nucleophilic substitution reactions. The methoxy and nitro substituents on the phenyl ring further modulate its reactivity and provide handles for subsequent chemical transformations. Accurate structural confirmation is paramount for its use in any synthetic route to ensure the desired outcome and avoid the generation of impurities.
Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
The synthesis of the target compound is typically achieved through a two-step process starting from 3-methoxy-4-nitroacetophenone.
Synthesis of the Precursor: 1-(3-methoxy-4-nitrophenyl)ethanone
The precursor, 1-(3-methoxy-4-nitrophenyl)ethanone, can be synthesized via the nitration of 3-methoxyacetophenone. However, for the purpose of this guide, we will consider it as a commercially available starting material. Information from chemical suppliers indicates its availability with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .
α-Bromination of 1-(3-methoxy-4-nitrophenyl)ethanone
The conversion of the precursor to the final product involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-bromination.
Reaction Scheme:
Caption: Synthesis of the target compound via α-bromination.
Experimental Protocol:
A common and effective method for this transformation is the use of bromine in a suitable solvent, such as acetic acid or chloroform.[1] N-Bromosuccinimide (NBS) can also be employed as a brominating agent, often with a radical initiator in a non-polar solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water to remove any residual acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone.
Structure Elucidation by Spectroscopic Techniques
The unequivocal confirmation of the structure of the synthesized compound is achieved through a combination of spectroscopic methods. The expected data are inferred from the analysis of closely related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, we expect to see specific splitting patterns. The proton at position 2 (ortho to the acetyl group and meta to the nitro group) will likely be a doublet. The proton at position 5 (ortho to the nitro group and meta to the acetyl group) will also be a doublet. The proton at position 6 (meta to both the acetyl and nitro groups) will appear as a doublet of doublets.
-
Methylene Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group will be observed. This peak is expected to be in the range of δ 4.4-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the bromine atom.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group will be present, typically in the region of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C4) and the carbon bearing the acetyl group (C1) will be significantly deshielded. The carbon attached to the methoxy group (C3) will be shielded relative to the others.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group will appear at a characteristic chemical shift, typically in the range of δ 30-40 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal around δ 55-60 ppm.
2D NMR Techniques (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1690-1710 cm⁻¹ for the aryl ketone carbonyl group. The presence of the α-bromo substituent may slightly shift this frequency.
-
N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration will appear in the range of 1500-1550 cm⁻¹, and the symmetric stretching vibration will be observed between 1330-1370 cm⁻¹.
-
C-O Stretch (Aryl Ether): A moderate to strong absorption band for the aryl-alkyl ether linkage is expected around 1200-1280 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).
-
C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈BrNO₄). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
α-Cleavage: A prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the [M-Br]⁺ ion and the [M-CH₂Br]⁺ ion (the acylium ion).
-
Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) as a neutral radical is also a common pathway for nitroaromatic compounds, leading to a peak at [M-46]⁺.
-
Other Fragments: Other significant fragments may arise from the cleavage of the methoxy group (loss of CH₃ or OCH₃) and fragmentation of the aromatic ring.
Data Summary and Workflow Visualization
Table 1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (d, d, dd) |
| -CH₂Br | δ 4.4-4.7 ppm (s) | |
| -OCH₃ | δ 3.9-4.1 ppm (s) | |
| ¹³C NMR | C=O | δ 185-195 ppm |
| Aromatic Carbons | δ 110-160 ppm | |
| -CH₂Br | δ 30-40 ppm | |
| -OCH₃ | δ 55-60 ppm | |
| IR | C=O Stretch | 1690-1710 cm⁻¹ |
| N-O Asymmetric Stretch | 1500-1550 cm⁻¹ | |
| N-O Symmetric Stretch | 1330-1370 cm⁻¹ | |
| C-O Stretch | 1200-1280 cm⁻¹ & 1000-1050 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z corresponding to C₉H₈⁷⁹BrNO₄ and C₉H₈⁸¹BrNO₄ |
| [M-Br]⁺ | m/z = M - 79/81 | |
| [M-CH₂Br]⁺ | m/z = M - 93/95 | |
| [M-NO₂]⁺ | m/z = M - 46 |
digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Synthesis" { label = "Synthesis & Purification"; style=filled; color="#F1F3F4"; node [color="#4285F4", fillcolor="#4285F4"]; Start [label="1-(3-methoxy-4-nitrophenyl)ethanone"]; Reaction [label="α-Bromination"]; Purification [label="Recrystallization"]; Product [label="Pure 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone", shape=ellipse, color="#34A853", fillcolor="#34A853"]; Start -> Reaction -> Purification -> Product; } subgraph "cluster_Analysis" { label = "Spectroscopic Analysis"; style=filled; color="#F1F3F4"; node [color="#FBBC05", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; IR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry"]; } Product -> {NMR, IR, MS} [lhead="cluster_Analysis"]; subgraph "cluster_Elucidation" { label = "Structure Confirmation"; style=filled; color="#F1F3F4"; node [color="#34A853", fillcolor="#34A853"]; Data_Analysis [label="Data Interpretation\n& Comparison"]; Structure_Confirmation [label="Final Structure Confirmed", shape=Mdiamond, color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"]; } {NMR, IR, MS} -> Data_Analysis; Data_Analysis -> Structure_Confirmation;
}


